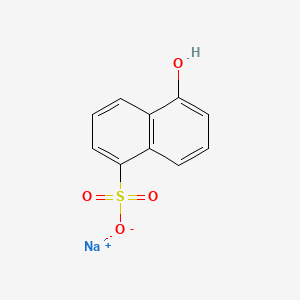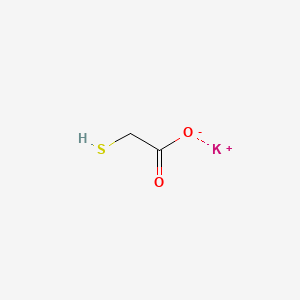
チオグリコール酸カリウム
説明
Potassium thioglycolate is a useful research compound. Its molecular formula is C2H3KO2S and its molecular weight is 130.21 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium thioglycolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory; Hair waving or straightening; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Potassium thioglycolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium thioglycolate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
研究における脱毛剤としての用途
チオグリコール酸カリウムは、毛髪繊維を化学的に分解する脱毛クリームによく使用されます。 この特性は、皮膚に物理的なストレスをかけることなく毛髪を除去することで、動物を手術、画像化、およびその他の処置のために準備するために研究で利用されています .
ケラチン改変研究
科学研究では、チオグリコール酸カリウムは、毛髪、爪、および皮膚の外層を構成する主要な構造材料であるケラチンを改変するために使用されます。 この改変は、毛髪の構造を理解し、毛髪関連の症状に対する治療法を開発するために不可欠です .
化粧品配合研究
研究者は、チオグリコール酸カリウムを使用して、特に毛髪矯正やパーマに関連する新しい化粧品配合を研究および開発しています。 この化合物は、毛髪皮質のジスルフィド結合を切断する能力がこれらの用途の鍵となります .
組織ケイ素含有量分析
チオグリコール酸カリウムは、植物生物学および農業研究において重要な組織ケイ素含有量を増加させるための研究で使用されてきました。 その適用は、シュートの増殖と植物全体の健康に影響を与えます .
安全性と毒性研究
科学研究には、チオグリコール酸カリウムなどの化学化合物の安全性と毒性を研究することも含まれます。 さまざまな試験を通じて、遺伝毒性に対する可能性が評価され、製品における安全な使用が確保されています .
毛髪繊維構造の変化
この化合物が毛髪繊維の構造変化を促進する役割は、広く研究されています。 これには、パーマや毛髪矯正が含まれますが、これは毛髪の物理学を理解し、関連する製品を開発するために重要です .
作用機序
Target of Action
Potassium Thioglycolate primarily targets the keratin in hair . Keratin is a structural protein that forms the key structural material making up hair, nails, and the outer layer of human skin .
Mode of Action
Potassium Thioglycolate interacts with its target, keratin, by breaking down the disulfide bonds in the cortex of the hair . This action weakens the hair structure, making it easier to remove .
Biochemical Pathways
The primary biochemical pathway affected by Potassium Thioglycolate is the keratin degradation pathway . By breaking the disulfide bonds in keratin, Potassium Thioglycolate disrupts the structural integrity of the hair, leading to its removal .
Pharmacokinetics
It’s known that thioglycolates can penetrate the skin and distribute to various organs . More research is needed to fully understand the ADME properties of Potassium Thioglycolate.
Result of Action
The result of Potassium Thioglycolate’s action is the weakening and removal of hair . By breaking the disulfide bonds in keratin, the hair becomes weak enough to be easily scraped off where it emerges from the hair follicle .
Action Environment
The action of Potassium Thioglycolate can be influenced by various environmental factors. For instance, the pH of the solution in which Potassium Thioglycolate is dissolved can affect the amount of oxidation occurring in the solution . Additionally, the temperature of storage can influence the oxidation of the resultant thioglycolate . These factors can potentially impact the efficacy and stability of Potassium Thioglycolate.
生化学分析
Biochemical Properties
Potassium thioglycolate plays a significant role in biochemical reactions due to its reducing nature. It interacts with enzymes, proteins, and other biomolecules by breaking disulfide bonds. This interaction is crucial in processes such as hair perming, where the compound reduces the disulfide bonds in keratin, allowing the hair to be reshaped. Additionally, potassium thioglycolate is used in bacteriology as a component of thioglycollate broth, which supports the growth of anaerobic bacteria by creating a reducing environment .
Cellular Effects
Potassium thioglycolate affects various types of cells and cellular processes. In hair follicles, it disrupts the disulfide bonds in keratin, leading to hair weakening and removal. In macrophages, potassium thioglycolate-elicited peritoneal macrophages exhibit higher phagocytic activity compared to resident macrophages. This increased activity is related to the metabolic state of the cells, with elicited macrophages showing higher levels of glycolysis and oxidative phosphorylation . The compound also influences cell signaling pathways and gene expression, particularly in the context of its use in cosmetic and bacteriological applications.
Molecular Mechanism
The molecular mechanism of potassium thioglycolate involves its ability to break disulfide bonds in proteins. This action is primarily due to the thiol group in the compound, which reduces the disulfide bonds, leading to the cleavage of the protein structure. In hair perming and depilation, this reduction allows for the reshaping or removal of hair. Additionally, potassium thioglycolate can act as a reducing agent in various biochemical assays, facilitating the study of protein structures and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium thioglycolate can change over time. The stability of thioglycollate solutions is influenced by factors such as pH, temperature, and method of preparation. Oxidation of thioglycollate increases with higher pH and temperature, leading to a decrease in its reducing capacity. Over time, stored solutions may exhibit a fall in pH and reduced effectiveness in supporting anaerobic bacterial growth . Long-term exposure to potassium thioglycolate can also lead to degradation of cellular components and altered cellular functions.
Dosage Effects in Animal Models
The effects of potassium thioglycolate vary with different dosages in animal models. In mice, thioglycollate induction of inflammatory cells is dose-dependent, with higher doses leading to increased leukocyte accumulation in the peritoneal cavity. Adverse effects such as peritonitis, lethargy, and weight loss have been observed at high doses . It is essential to monitor the dosage to avoid toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
Potassium thioglycolate is involved in various metabolic pathways, particularly in macrophages. Elicited macrophages treated with thioglycollate exhibit higher levels of glycolysis and oxidative phosphorylation, which are crucial for their increased phagocytic activity. The compound’s reducing properties also play a role in maintaining the redox balance within cells, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, potassium thioglycolate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s reducing nature allows it to accumulate in specific cellular compartments, where it exerts its biochemical effects. In bacteriological applications, thioglycollate creates an anaerobic environment by reducing molecular oxygen to water, supporting the growth of anaerobic bacteria .
Subcellular Localization
Potassium thioglycolate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the cytoplasm and cell membrane, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals may direct potassium thioglycolate to particular organelles, affecting its activity and function within the cell .
特性
IUPAC Name |
potassium;2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.K/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYHTSMCRDHIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-11-1 (Parent) | |
| Record name | Potassium thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30885589 | |
| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34452-51-2 | |
| Record name | Potassium thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP5WZO5W6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Potassium thioglycolate work as a depilatory agent?
A: Potassium thioglycolate disrupts disulfide bonds in keratin, a protein that provides structural integrity to hair. [, , , ] This weakening allows for easy removal of hair from the skin surface. [, , ]
Q2: Are there any structural differences in hair that affect Potassium thioglycolate's efficacy?
A: Research suggests that Potassium thioglycolate might act differently on hair depending on its melanin content. Studies on bovine hair revealed that white hair showed significantly higher susceptibility to solubilization by Potassium thioglycolate compared to black or brown hair. [] This difference hints at potential variations in keratin structure or composition across hair types.
Q3: Beyond depilatory use, are there other applications for Potassium thioglycolate?
A: Yes, research highlights its potential in processing tannery hair waste. [] Potassium thioglycolate pretreatment, especially combined with Sodium hydroxide, significantly enhances the enzymatic digestibility of bovine hair, offering a potential solution for sustainable waste management in the leather industry. []
Q4: What safety concerns are associated with Potassium thioglycolate use in depilatory products?
A: While generally considered safe for topical use, Potassium thioglycolate can cause irritant contact dermatitis in some individuals. [, ] A case study reported an instance of nummular eczema following the use of a Potassium thioglycolate-based depilatory cream. [] Another study highlighted a case of irritant nail dermatitis with koilonychia linked to a chemical depilatory product. [] These cases underscore the importance of performing sensitivity tests before product use and highlight the potential for adverse reactions even with appropriate application.
Q5: Are there any novel applications being explored for Potassium thioglycolate in medical settings?
A: Research suggests potential use for Potassium thioglycolate in a unique medical application. One study describes using a hair removal cream containing Potassium thioglycolate to manage excessive hair growth in the ear canal, facilitating hearing aid fitting. [] This approach, while requiring further investigation, presents a novel solution for a specific clinical challenge.
Q6: What insights have advanced microscopy techniques provided into the action of Potassium thioglycolate on hair?
A: Advanced light microscopy techniques revealed that Potassium thioglycolate induces significant swelling and expansion of the hair shaft. [] This effect is amplified by Guanidine carbonate, a common ingredient in depilatory formulations. [] Furthermore, these chemicals can create fissures that penetrate the hair cuticle and reach the cortex, further contributing to hair weakening and breakdown. []
Q7: Has research explored the impact of Potassium thioglycolate on skin cells at a cellular level?
A: Yes, studies have investigated the effects of Potassium thioglycolate on skin cells like HaCaT cells (keratinocytes) and HEKn cells (epidermal cells) using 3D epidermal models. [] While the research indicated that Potassium thioglycolate, especially combined with Guanidine carbonate, negatively impacted HaCaT cell viability and damaged isolated cornified envelopes, the viability and structural integrity of living cells within a 3D epidermal model remained intact. [] These findings suggest that the stratum corneum provides a protective barrier against these chemicals, potentially explaining the generally low incidence of severe skin reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



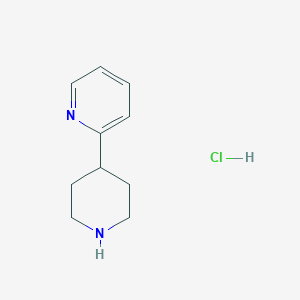
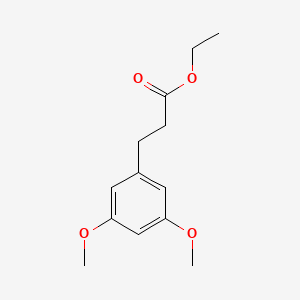

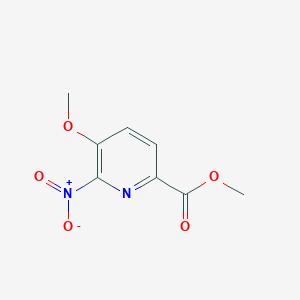
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)


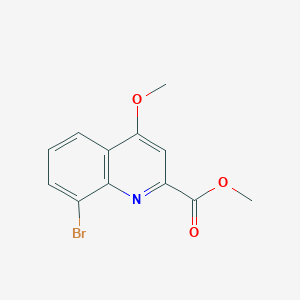

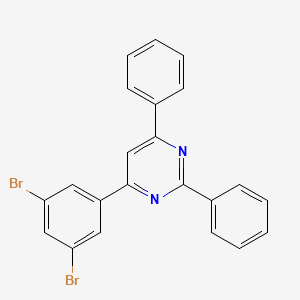
![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)

